molecular formula C12H19N5 B6176958 3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile CAS No. 1465382-05-1

3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile

Cat. No. B6176958
CAS RN: 1465382-05-1
M. Wt: 233.3
InChI Key:
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Description

“3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is attached to a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a nitrile group, which consists of a carbon triple-bonded to a nitrogen .


Synthesis Analysis

The synthesis of such compounds often involves the use of copper-catalyzed click reactions, which are a type of chemical reaction used to attach small units together to form more complex structures . In this case, the click reaction would be used to attach the triazole ring to the piperidine ring .


Molecular Structure Analysis

The molecular structure of “this compound” is quite complex due to the presence of multiple ring structures and functional groups . The presence of the triazole ring introduces a degree of polarity to the molecule, while the piperidine ring is more hydrophobic .


Chemical Reactions Analysis

The compound can participate in a variety of chemical reactions, largely due to the presence of the triazole ring and the nitrile group . The triazole ring can act as a ligand, binding to metal ions in a coordination complex . The nitrile group can undergo reactions such as hydrolysis, reduction, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors such as its exact molecular structure and the conditions under which it is stored . For example, the presence of the nitrile group could make the compound susceptible to hydrolysis under acidic or basic conditions .

Safety and Hazards

The safety and hazards associated with “3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile” would depend on factors such as its exact molecular structure, how it is synthesized, and how it is handled and stored . As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research into “3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile” could include further exploration of its synthesis and characterization, investigation of its potential biological activities, and development of methods for its safe and efficient production .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile' involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring, followed by a reductive amination reaction to introduce the piperidine ring and nitrile group onto the molecule.", "Starting Materials": ["4-pentynenitrile", "1-(azidomethyl)-4-(prop-2-yn-1-yl)piperidine", "copper sulfate", "sodium ascorbate", "sodium chloride", "water", "acetonitrile"], "Reaction": ["Step 1: In a round-bottom flask, add 4-pentynenitrile (1.0 equiv), 1-(azidomethyl)-4-(prop-2-yn-1-yl)piperidine (1.2 equiv), copper sulfate (0.1 equiv), sodium ascorbate (0.2 equiv), sodium chloride (0.1 equiv), and water (10 mL). Stir the mixture at room temperature for 24 hours under an inert atmosphere.", "Step 2: After 24 hours, extract the mixture with acetonitrile (3 x 20 mL). Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude product.", "Step 3: Purify the crude product by column chromatography using a silica gel column and eluting with a mixture of hexanes and ethyl acetate. Collect the desired product fractions and evaporate the solvent under reduced pressure to obtain the final product, '3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile'."] }

CAS RN

1465382-05-1

Molecular Formula

C12H19N5

Molecular Weight

233.3

Purity

0

Origin of Product

United States

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